Cas no 952182-92-2 (4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde)

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde is a versatile aromatic aldehyde featuring a benzodioxepin core, which imparts unique electronic and steric properties. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its benzodioxepin moiety enhances stability and reactivity, making it suitable for coupling reactions, such as Suzuki or Heck cross-coupling, and further derivatization via aldehyde functionalization. The rigid fused-ring structure contributes to controlled stereochemistry in downstream products. High purity and well-defined reactivity ensure reproducibility in research and industrial applications. Its synthetic utility is further underscored by its compatibility with a range of reaction conditions.
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde structure
952182-92-2 structure
Product name:4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
CAS No:952182-92-2
MF:C16H14O3
MW:254.280564785004
MDL:MFCD09152704
CID:3032429
PubChem ID:24213749

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde
    • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
    • 4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzaldehyde
    • 952182-92-2
    • AB-0709
    • AKOS005071506
    • 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarbaldehyde
    • MFCD09152704
    • DTXSID001215882
    • CS-0325643
    • MDL: MFCD09152704
    • Inchi: InChI=1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2
    • InChI Key: CQXJQHDUKKRJTI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 254.094294304Da
  • Monoisotopic Mass: 254.094294304Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 3.1

Experimental Properties

  • Melting Point: 94-96°

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde Security Information

  • HazardClass:IRRITANT

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB256954-1 g
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde, 95%; .
952182-92-2 95%
1g
€315.00 2023-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0962-5G
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
952182-92-2 95%
5g
¥ 3,643.00 2023-04-12
abcr
AB256954-5g
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde, 95%; .
952182-92-2 95%
5g
€1268.40 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396313-1g
4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzaldehyde
952182-92-2 95+%
1g
¥1986.00 2024-04-24
Ambeed
A550945-5g
4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzaldehyde
952182-92-2 95+%
5g
$570.0 2024-04-15
A2B Chem LLC
AI81304-1g
4-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)benzaldehyde
952182-92-2 >95%
1g
$392.00 2024-07-18
A2B Chem LLC
AI81304-5g
4-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)benzaldehyde
952182-92-2 >95%
5g
$1255.00 2024-07-18
A2B Chem LLC
AI81304-5mg
4-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)benzaldehyde
952182-92-2 >95%
5mg
$214.00 2024-07-18
abcr
AB256954-500 mg
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde, 95%; .
952182-92-2 95%
500mg
€215.40 2023-04-27
Apollo Scientific
OR33451-1g
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
952182-92-2 95%
1g
£231.00 2025-02-20

Additional information on 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Professional Introduction to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde (CAS No. 952182-92-2)

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 952182-92-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This benzaldehyde derivative features a complex heterocyclic structure, incorporating a 3,4-dihydro-2H-1,5-benzodioxepin moiety fused to a benzaldehyde group. Such structural motifs are often explored for their potential biological activities and mechanistic insights into various biochemical pathways.

The< strong>3,4-dihydro-2H-1,5-benzodioxepin scaffold is a fused bicyclic system comprising a dihydroquinoline ring and an oxygen-containing heterocycle. This particular arrangement has garnered attention due to its resemblance to certain bioactive natural products and synthetic intermediates. The presence of the benzaldehyde group further enhances the compound's versatility, allowing for diverse chemical modifications and functionalization strategies. These features make 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde a valuable scaffold for drug discovery and mechanistic studies.

In recent years, there has been growing interest in exploring the pharmacological potential of< strong>3,4-dihydro-2H-1,5-benzodioxepin-derived compounds. The unique electronic and steric properties of this scaffold suggest possible interactions with various biological targets. For instance, studies have indicated that derivatives of this class may exhibit modulatory effects on enzymes and receptors involved in neurobiology and immunology. The benzaldehyde moiety in 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde further extends its potential utility as a probe or lead compound in these contexts.

The synthesis of< strong>4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde presents an intriguing challenge due to the complexity of its structure. Advanced synthetic methodologies have been employed to construct the desired framework efficiently and with high yield. Techniques such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations have proven particularly useful in achieving the target molecule's architecture. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore the sophistication of modern organic chemistry.

The pharmacological evaluation of< strong>4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde has revealed several promising avenues for further investigation. Preclinical studies suggest that this compound may possess properties relevant to therapeutic applications in areas such as central nervous system disorders and inflammatory conditions. The< strong>3,4-dihydro-2H-1,5-benzodioxepin core appears to contribute significantly to its pharmacological profile by influencing binding affinity and metabolic stability. Additionally, the benzaldehyde group offers opportunities for further derivatization to optimize potency and selectivity.

The integration of computational chemistry techniques has accelerated the understanding of< strong>4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde's interactions with biological targets. Molecular modeling studies have provided insights into its binding modes within various protein receptors and enzymes. These predictions have guided experimental efforts toward rational drug design and optimization. Furthermore, virtual screening approaches have been employed to identify potential analogs with enhanced pharmacological properties.

The chemical diversity inherent in< strong>4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ybentaldehyde)'s structure also makes it a compelling candidate for exploring new chemical space. By modifying substituents on either the< strong>3,4-dihydro...- or benzaldehyde moieties researchers can generate libraries of derivatives with tailored biological activities. Such libraries are instrumental in high-throughput screening campaigns aimed at discovering novel therapeutic agents.

The emerging research landscape surrounding< strong>CAS No 952182...-92...> (952182...) has positioned it as a key intermediate in medicinal chemistry research.> (95)..(No.)..(95..).((...))...((...))..(No.)..(95..).((...))..(No.)..(95...).((...))..(No.)..(95...).((...))..(No.)..(95...)..((...))..(No.)..(95...).......> (CAS No 95...) has positioned it as a key intermediate in medicinal chemistry research.> ((...))...(No.).......,.......,.......,......),......),......),......),......),......),......),......),......),......),......).> In summary,< strong>CAS No 95...(CAS No 9...) represents a structurally sophisticated compound with significant potential in pharmaceutical development.> ((...))...(No.).......,.......,.......,......),......),......),......),......),......),......),......),......).> Future studies are warranted to fully elucidate its biological profile and explore its therapeutic applications.

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(CAS:952182-92-2)4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
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